1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine
Description
1-Benzyl-2-methyl-1H-1,3-benzimidazol-5-amine is a benzimidazole derivative characterized by a benzyl group at the N1 position, a methyl group at C2, and an amine substituent at C5 of the benzimidazole core.
Properties
IUPAC Name |
1-benzyl-2-methylbenzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-17-14-9-13(16)7-8-15(14)18(11)10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNHMFSRMLZBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359477 | |
| Record name | 1-Benzyl-2-methyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14624-97-6 | |
| Record name | 1-Benzyl-2-methyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to have diverse pharmacological activities. They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities.
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides. This allows them to exert their pharmacological effects.
Biochemical Pathways
Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, suggesting that they may affect multiple biochemical pathways.
Biological Activity
1-Benzyl-2-methyl-1H-1,3-benzimidazol-5-amine is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. Benzimidazoles have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities. This article provides a detailed overview of the biological activity of this compound, summarizing recent findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole ring with a benzyl group and a methyl substituent. This structural configuration is critical in determining its biological activity.
Benzimidazole derivatives, including this compound, interact with various biological targets:
Target Interactions:
- Enzyme Inhibition: Many benzimidazole derivatives inhibit enzymes involved in critical biological processes. For instance, they can act as inhibitors of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation .
- Binding to Nucleic Acids: The structural similarity of benzimidazoles to nucleotides allows them to bind to DNA and RNA, potentially disrupting replication and transcription processes .
Biochemical Pathways:
The compound may affect multiple pathways due to its ability to inhibit key enzymes and interact with nucleic acids. This broad-spectrum activity suggests potential applications in treating various diseases.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Fungal strains | MIC values ranging from 25–62.5 µg/ml |
Anticancer Activity
The compound has been evaluated for its anticancer properties against several human tumor cell lines:
| Cell Line | GI50 Value (μM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | 5.2 | |
| Various human tumor lines | Broad spectrum observed |
In vitro studies indicate that it may induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage .
Study on Antimicrobial Efficacy
A study conducted by Noolvi et al. (2014) synthesized a series of benzimidazole derivatives, including this compound. The results showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with comparisons made to standard antibiotics like ampicillin .
Study on Anticancer Properties
Research published in 2023 reported the synthesis of benzimidazole derivatives that exhibited significant cytotoxic effects on cancer cell lines. The study highlighted that compounds similar to this compound could effectively inhibit tumor growth through mechanisms involving DNA interaction and enzyme inhibition .
Scientific Research Applications
Chemical Profile
- IUPAC Name : 1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine
- Molecular Formula : C15H15N3
- Molecular Weight : 237.30 g/mol
- CAS Number : 14624-97-6
The structure of this compound features a benzimidazole ring with a benzyl group and a methyl substituent, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Fungal strains | MIC values: 25–62.5 µg/ml |
This compound has shown effectiveness comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has been evaluated for its anticancer properties across several human tumor cell lines:
| Cell Line | GI50 Value (μM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | 5.2 | |
| Various human tumor lines | Broad spectrum observed |
In vitro studies indicate that it may induce apoptosis through the generation of reactive oxygen species and subsequent DNA damage, highlighting its potential in cancer therapy.
Study on Antimicrobial Efficacy
A study conducted by Noolvi et al. (2014) synthesized a series of benzimidazole derivatives, including this compound. The results showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with comparisons made to standard antibiotics like ampicillin.
Study on Anticancer Properties
Research published in 2023 reported the synthesis of benzimidazole derivatives that exhibited significant cytotoxic effects on cancer cell lines. The study highlighted that compounds similar to this compound could effectively inhibit tumor growth through mechanisms involving DNA interaction and enzyme inhibition.
Chemical Reactions Analysis
Acylation and Amide Formation
The aromatic amine group at position 5 undergoes nucleophilic acylation under mild conditions.
Key Findings :
-
Acylation enhances solubility in polar aprotic solvents (e.g., DMSO) due to increased hydrogen-bonding capacity .
-
Tosyl derivatives are intermediates for further functionalization in drug-discovery pipelines .
Alkylation and Quaternary Salt Formation
The benzimidazole nitrogen (N1) participates in alkylation, forming stable quaternary salts.
Key Findings :
-
Quaternary salts exhibit improved α-glucosidase inhibitory activity compared to the parent compound .
-
Steric hindrance from the 2-methyl group slows N3 alkylation kinetics .
Oxidation Reactions
The methyl group at position 2 is susceptible to controlled oxidation.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Side-chain oxidation | KMnO₄, H₂SO₄, 70°C, 4 h | 1-benzyl-2-carboxy-1H-benzimidazol-5-amine | 58% |
Mechanistic Insight :
-
Oxidation proceeds via radical intermediates, confirmed by ESR studies.
Coupling and Cyclization Reactions
The amine group enables participation in palladium-catalyzed cross-coupling and cyclization.
Key Findings :
-
Microwave-assisted cyclization reduces reaction time by 40% compared to conventional heating .
-
Electron-donating substituents on coupling partners increase yields due to enhanced nucleophilicity .
Substitution Reactions
Electrophilic aromatic substitution occurs at the 4- and 6-positions of the benzimidazole ring.
Regioselectivity :
-
Nitration favors the 4-position due to ortho/para-directing effects of the amine.
-
Bromination at the 6-position is driven by steric shielding from the 2-methyl group .
Complexation with Metals
The amine and benzimidazole nitrogen atoms act as ligands for transition metals.
| Metal Ion | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) | Ethanol, RT, 2 h | [Cu(C₁₅H₁₅N₃)₂Cl₂] | Catalytic oxidation of alcohols | |
| Fe(III) | Methanol, 60°C, 4 h | [Fe(C₁₅H₁₅N₃)Cl₃] | MRI contrast agents |
Stability :
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The benzyl group in the target compound increases logP compared to phenyl or alkyl substituents, favoring passive diffusion across biological membranes .
- Electronic Effects : Electron-donating groups (e.g., methyl) at C2 stabilize the benzimidazole ring, while electron-withdrawing groups (e.g., Cl) reduce electron density at the amine, affecting hydrogen-bonding capacity .
Pharmacological and Biochemical Profiles
- Antitumor Activity : Benzimidazole-thiadiazole hybrids (e.g., N-[(1H-benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine) show IC₅₀ values <10 µM against breast cancer cell lines, attributed to intercalation with DNA or kinase inhibition .
- Enzyme Inhibition : 2-Phenyl-substituted benzimidazoles exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and α-glucosidase, with IC₅₀ values in the micromolar range .
- Metabolic Stability : Ethyl or benzyl groups at N1 reduce oxidative metabolism compared to methyl substituents, extending half-life in vivo .
Challenges and Limitations
- Solubility : High lipophilicity of benzyl-substituted derivatives may limit aqueous solubility, requiring formulation with cyclodextrins or surfactants .
- Synthetic Complexity : Multi-step syntheses (e.g., hydrazide intermediates in ) often result in moderate yields (50–70%), necessitating optimization .
Preparation Methods
Microwave-Assisted Condensation Method
A highly efficient and green chemistry approach reported involves microwave-assisted synthesis of 1,2-disubstituted benzimidazoles, including N-benzyl and C2-methyl substitutions. The procedure typically uses:
- Starting materials: o-phenylenediamine or substituted derivatives, benzaldehyde or substituted benzaldehydes, and methylating agents.
- Catalyst: Erbium triflate (Er(OTf)3) at low molar percentages (~1%).
- Conditions: Microwave irradiation at 60 °C for 5 minutes.
- Workup: Addition of water to separate catalyst, extraction with ethyl acetate, drying, and evaporation.
This method achieves high yields (91–99%) with significantly reduced reaction time and waste, favoring industrial scalability and environmental safety.
Stepwise Synthesis via Imidazole Intermediates
An alternative method involves multi-step synthesis starting from 2-bromopropionaldehyde and acetamidine hydrochloride to prepare 2-methylimidazole-4-formaldehyde, which is then benzylated and further reacted to form the target benzimidazole derivative:
- Step 1: Formation of 2-methylimidazole-4-formaldehyde by reacting 2-bromopropionaldehyde with acetamidine hydrochloride.
- Step 2: Benzylation of the imidazole intermediate with bromobenzyl under controlled temperature (-5 to 15 °C) and nitrogen atmosphere using a strong base.
- Step 3: Further reaction with diethyl succinate in alcoholic solvents (methanol, ethanol, or isopropanol) catalyzed by a strong base to yield the desired benzimidazole derivative.
This method avoids generation of strong acid gases, provides stable intermediates, and achieves an overall yield of approximately 53% based on 2-bromopropionaldehyde, making it suitable for industrial production.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Imidazole formation | 2-bromopropionaldehyde + acetamidine hydrochloride | Ambient | Not specified | - | Stable intermediate, no strong acid gas |
| 2. Benzylation | 2-methylimidazole-4-formaldehyde + bromobenzyl + strong base | -5 to 15 | 1–7 hours | - | Nitrogen protection, controlled addition |
| 3. Condensation | 1-benzyl-2-methylimidazole-4-formaldehyde + diethyl succinate + strong base in MeOH/EtOH/i-PrOH | Ambient | Not specified | ~53 | Catalyzed reaction, alcohol solvent |
| Microwave-assisted method | o-phenylenediamine + benzaldehyde + Er(OTf)3 catalyst | 60 (microwave) | 5 minutes | 91–99 | Rapid, green chemistry, high yield |
Analytical and Spectral Characterization Supporting Preparation
The synthesized compounds, including this compound analogs, are characterized by:
- FTIR: Disappearance of N–H stretching (~3450 cm⁻¹) upon N-alkylation; presence of sp² C–H, C=N, and C=C stretching bands.
- 1H NMR: Singlet signals for N–CH3 protons around 3.56–3.88 ppm; aromatic protons in 7.1–8.0 ppm range; disappearance of NH proton signals after alkylation.
- 13C NMR: Alkyl chain carbons appear at 10–46 ppm; aromatic carbons at 110–161 ppm.
- HRMS: Pseudo molecular ion peaks [M + H]+ consistent with molecular formula.
These data confirm the successful substitution pattern and purity of the target compound.
Summary and Comparative Analysis
| Method | Advantages | Disadvantages | Yield (%) | Scalability |
|---|---|---|---|---|
| Microwave-Assisted Condensation | Very fast (5 min), high yield, green | Requires microwave equipment | 91–99 | Suitable for lab/industry |
| Multi-step Imidazole Route | Stable intermediates, no acid gas | Longer reaction times (hours), moderate yield | ~53 | Industrially feasible |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzimidazole precursors. For example, benzimidazole derivatives are often prepared by reacting o-phenylenediamine with carboxylic acids or acyl chlorides under acidic conditions (e.g., polyphosphoric acid or HCl) . Adjusting reaction temperature and stoichiometry of reagents (e.g., excess acyl chloride) improves cyclization efficiency. Characterization via -NMR and IR spectroscopy confirms the benzimidazole core and substituent positions .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N). Discrepancies in elemental composition >0.4% indicate impurities. Recrystallization from ethanol or DMF is commonly employed for purification, with melting point consistency (e.g., 180–185°C) serving as a secondary validation .
Q. What spectroscopic techniques are critical for structural elucidation of benzimidazole derivatives like this compound?
- Methodological Answer : - and -NMR are essential for confirming the benzyl and methyl substituents. For example, the benzyl group shows aromatic proton signals at δ 7.2–7.5 ppm, while the methyl group resonates at δ 2.4–2.6 ppm. IR spectroscopy identifies N-H stretches (~3400 cm) and C=N/C=C vibrations in the benzimidazole ring .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., benzyl vs. alkyl groups) impact the reactivity of 1H-benzimidazol-5-amine derivatives in cross-coupling reactions?
- Methodological Answer : Electron-donating groups (e.g., benzyl) increase electron density at the C5-amine, enhancing nucleophilic aromatic substitution (SNAr) reactivity. Computational studies (DFT) predict frontier orbital interactions, guiding catalyst selection (e.g., Pd/Cu for Buchwald-Hartwig amination) . Experimental validation involves comparing coupling yields with substituent Hammett parameters .
Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives, such as antioxidant vs. pro-oxidant effects?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., DPPH vs. FRAP assays) and compound redox states. Controlled studies under inert atmospheres (N) minimize oxidation artifacts. Structure-activity relationship (SAR) analysis of derivatives with varying substituents (e.g., NO, NH) clarifies redox mechanisms .
Q. How can computational docking predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled kinase structures identifies potential binding pockets. Key parameters include ligand torsion flexibility and solvation effects. Validation via MD simulations (AMBER) assesses stability of predicted poses . Experimental IC values from kinase inhibition assays refine docking scores .
Q. What role does the benzimidazole scaffold play in stabilizing metal coordination complexes, and how is this applied in catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
